Grindelic acid

Catalog No.
S606321
CAS No.
1438-57-9
M.F
C20H32O3
M. Wt
320.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Grindelic acid

CAS Number

1438-57-9

Product Name

Grindelic acid

IUPAC Name

2-[(2'S,4aS,8R,8aS)-2',4,4,7,8a-pentamethylspiro[2,3,4a,5-tetrahydro-1H-naphthalene-8,5'-oxolane]-2'-yl]acetic acid

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

InChI

InChI=1S/C20H32O3/c1-14-7-8-15-17(2,3)9-6-10-19(15,5)20(14)12-11-18(4,23-20)13-16(21)22/h7,15H,6,8-13H2,1-5H3,(H,21,22)/t15-,18-,19-,20+/m0/s1

InChI Key

XLWWERNKTLITEF-MVJPYGJCSA-N

SMILES

CC1=CCC2C(CCCC2(C13CCC(O3)(C)CC(=O)O)C)(C)C

Synonyms

grindelic acid

Canonical SMILES

CC1=CCC2C(CCCC2(C13CCC(O3)(C)CC(=O)O)C)(C)C

Isomeric SMILES

CC1=CC[C@@H]2[C@@]([C@@]13CC[C@@](O3)(C)CC(=O)O)(CCCC2(C)C)C

The exact mass of the compound Grindelic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Grindelic acid (CAS 1438-57-9) is a naturally occurring labdane-type diterpenoid carboxylic acid defined by its spirocyclic 9,13-epoxy ring and contiguous stereocenters [1]. As the primary extractable component of Grindelia squarrosa biocrude, it serves as a rigid tricyclic scaffold for polymer synthesis, a specialized precursor for high-density hydrocarbon upgrading, and a high-value chiral synthon [2]. Its structural complexity, featuring a stable ether bridge and a reactive carboxylic acid moiety, provides a robust foundation for stereocontrolled synthesis and orthogonal click chemistry (CuAAC) applications in both materials science and medicinal chemistry [3].

Substituting pure grindelic acid with crude Grindelia biocrude or cheaper resin acids like abietic acid introduces critical process failures. Crude hydroalcoholic extracts contain up to 0.2% highly hemolytic saponins, which generate severe foaming (Foam Index ~700) that disrupts aqueous-phase reactions and ruins stoichiometric precision during synthesis[1]. Conversely, while abietic acid is a widely available tricyclic diterpene used in polymer procurement, it lacks the spirocyclic ether (epoxy) ring and the specific contiguous quaternary stereocenters of grindelic acid[2]. Abietic acid's conjugated diene system reacts differently under oxidative or hydrodeoxygenation conditions, making it an unviable substitute when the specific 9,13-epoxy labdane core is required for synthesizing complex oxygenated terpenoids or dense cyclic hydrocarbon derivatives [3].

Purity and Processability vs. Crude Extract

Procuring pure grindelic acid (≥95%) eliminates the severe surfactant interference inherent to crude Grindelia extracts. Crude extracts contain approximately 10% grindelic acid but carry up to 0.2% saponins, resulting in a Foam Index of ~700 during aqueous agitation[1]. Pure grindelic acid exhibits a Foam Index of 0, ensuring predictable phase separation and precise stoichiometric control.

Evidence DimensionSaponin content and aqueous foaming behavior (Foam Index)
Target Compound DataPure Grindelic Acid: Saponin-free, Foam Index 0
Comparator Or BaselineCrude Grindelia extract: 0.2% saponins, Foam Index ~700
Quantified DifferenceComplete elimination of saponin-induced foaming
ConditionsAqueous phase reaction or extraction stirring

Eliminates surfactant-induced foaming, ensuring reproducible reaction kinetics and precise stoichiometric control during synthesis.

Precursor Suitability for High-Density Hydrocarbons

During aqueous phase hydrodeoxygenation over bifunctional Pd/W-ZrO catalysts, grindelic acid preserves its C20 tricyclic structure (evidenced by a retained mass-to-charge ratio of 191), whereas standard triglyceride biocrudes fragment into lower-density linear alkanes [1]. This structural retention yields higher-density cyclic hydrocarbons.

Evidence DimensionPreserved ring structure in upgraded hydrocarbons
Target Compound DataGrindelic acid: Yields tricyclic cyclic alkanes (m/z 191 preserved)
Comparator Or BaselineTriglyceride biocrudes: Yield linear alkanes
Quantified DifferencePreservation of the C20 tricyclic structure vs. complete linear fragmentation
ConditionsAqueous phase hydrodeoxygenation over bifunctional Pd/W-ZrO catalysts

The rigid tricyclic structure provides higher-density cyclic hydrocarbons necessary for specialized bio-jet fuel blends, which linear fatty acids cannot achieve.

Chiral Synthon Utility vs. Abietic Acid

Grindelic acid provides an intact 9,13-epoxy labdane core with contiguous stereocenters, directly enabling the synthesis of highly oxygenated labdane derivatives. In contrast, abietic acid lacks the spirocyclic ether and requires complex, low-yield multi-step asymmetric epoxidations and ring expansions to achieve similar spirocyclic frameworks[1].

Evidence DimensionAvailability of spirocyclic ether and contiguous stereocenters
Target Compound DataGrindelic acid: Intact 9,13-epoxy labdane core
Comparator Or BaselineAbietic acid: Lacks spirocyclic ether and specific stereocenters
Quantified DifferenceDirect access to labdane derivatives vs. requiring multi-step asymmetric epoxidations
ConditionsStereocontrolled synthesis of oxygenated terpenoids

Bypasses complex asymmetric synthesis steps when targeting highly oxygenated labdane diterpenoids, reducing reagent costs and synthesis time.

Click Chemistry (CuAAC) Functionalization Compatibility

Grindelic acid's carboxylic acid moiety allows for straightforward conversion into propargyl esters or side-chain modified azides. These derivatives undergo high-yield Copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles, enabling the construction of targeted combinatorial libraries and triazole-linked dimers without degrading the rigid labdane scaffold [1].

Evidence DimensionCompatibility with orthogonal macrocyclization and linking
Target Compound DataGrindelic acid: Readily forms propargyl esters for CuAAC
Comparator Or BaselineUnfunctionalized aliphatic baselines: Require extensive pre-functionalization
Quantified DifferenceHigh-yield conversion to 1,4-disubstituted 1,2,3-triazoles
ConditionsCopper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition

Allows rapid incorporation into biodegradable graft copolymers or combinatorial libraries via orthogonal click chemistry.

Chiral Synthon for Complex Terpenoid Synthesis

Grindelic acid is the right choice for stereocontrolled synthesis workflows targeting highly oxygenated labdane diterpenoids. Because it naturally possesses an intact 9,13-epoxy labdane core and contiguous stereocenters, it allows chemists to bypass the complex asymmetric epoxidations required when starting from simpler resin acids like abietic acid [1].

Precursor for High-Density Cyclic Hydrocarbons

In biomass upgrading and bio-jet fuel research, grindelic acid is prioritized over triglyceride-based biocrudes. Its rigid C20 tricyclic structure resists complete fragmentation during aqueous phase hydrodeoxygenation, yielding high-density cyclic alkanes that improve the density and performance profile of specialized biofuel blends [2].

Building Block for Biodegradable Graft Copolymers via CuAAC

Grindelic acid is highly suitable for materials science applications requiring rigid, renewable scaffolds. Its carboxylic acid group is easily converted into propargyl esters, which undergo high-yield Copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition (CuAAC) to form stable 1,2,3-triazole linkages in polymer synthesis [3].

Saponin-Free Aqueous Phase Reactions

For industrial or laboratory processes sensitive to surfactant interference, procuring pure grindelic acid (≥95%) is mandatory. It eliminates the severe foaming (Foam Index ~700) caused by the saponins present in crude Grindelia extracts, ensuring reproducible phase separation and precise stoichiometric control [4].

XLogP3

4.1

UNII

4QX9FCD1IN

Wikipedia

Grindelic acid

Dates

Last modified: 04-14-2024

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